4,6-Dichloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

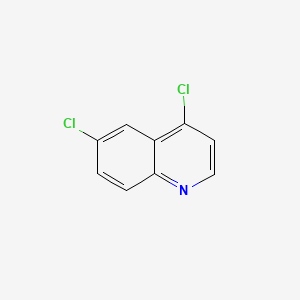

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGUMSTXLPEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359074 | |

| Record name | 4,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4203-18-3 | |

| Record name | 4,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloroquinoline: Properties, Structure, and Applications for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloroquinoline (CAS No. 4203-18-3), a pivotal heterocyclic compound in modern medicinal and agricultural chemistry. This document delves into the core chemical and physical properties, elucidates the molecular structure and its influence on reactivity, and details established synthetic protocols. Furthermore, it explores the compound's significant applications as a versatile intermediate, particularly in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to empower innovation.

Introduction: The Strategic Importance of the Dichloroquinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in the realm of bioactive molecules, exhibiting a wide spectrum of pharmacological activities.[1] Among these, dichlorinated quinolines are of particular interest due to the enhanced reactivity imparted by the halogen substituents, which allows for versatile downstream functionalization. This compound, specifically, serves as a crucial building block in the synthesis of a variety of complex organic molecules.[2][3] Its unique substitution pattern offers a strategic advantage in multistep syntheses, where selective modification of one chloro group over the other is often a key consideration. This guide will explore the intrinsic properties of this compound that make it a valuable tool for the discerning chemist.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 4203-18-3 | [5] |

| Molecular Formula | C₉H₅Cl₂N | [5] |

| Molecular Weight | 198.05 g/mol | [5] |

| Appearance | White to gray to brown powder or crystals | [5] |

| Melting Point | 104-105 °C | [4][5] |

| Boiling Point | 282.0 ± 20.0 °C (Predicted) | [5] |

| Density | 1.407 g/cm³ | [4] |

| Flash Point | 151.3 °C | [4] |

| Solubility | Soluble in chloroform. Insoluble in water.[5][6] | |

| Maximum UV Wavelength (λmax) | 318 nm (in aqueous ethanol) | [5] |

Molecular Structure and Reactivity Insights

The arrangement of atoms in this compound dictates its chemical behavior. The quinoline core is an aromatic heterocyclic system, and the positions of the two chlorine atoms are critical to its reactivity profile.

Figure 1: 2D Chemical Structure of this compound.

The key to understanding the reactivity of this compound lies in the electronic effects within the molecule. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The chlorine atom at the C4 position is significantly more labile than the one at the C6 position. This is because the intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by the adjacent nitrogen atom, which can accommodate the negative charge through resonance.[7] In contrast, the chlorine at the C6 position on the benzene ring portion is less activated. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C4 position while leaving the C6-chloro group intact for subsequent transformations.[7][8]

Synthesis and Reactivity

The preparation of this compound is a well-established process, and its subsequent reactions are of great interest to synthetic chemists.

Established Synthetic Protocol

A common and effective method for the synthesis of this compound involves the chlorination of 6-chloro-4-hydroxyquinoline.[9] The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a stirrer, 6-chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride.

-

Reaction Execution: The mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is carefully removed, typically by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until the this compound product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and ethanol, to yield the final product as white needles.[9][10]

The causality behind using a potent chlorinating agent like POCl₃ lies in its ability to effectively convert the relatively unreactive hydroxyl group of the quinolinol into a good leaving group, which is then displaced by a chloride ion.

Figure 2: A simplified workflow for the synthesis of this compound.

Key Reactions: Nucleophilic Aromatic Substitution

As previously discussed, the most significant reaction of this compound is the selective nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.[7][8]

General Experimental Protocol for N-Alkylation:

-

Setup: this compound is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Nucleophile Addition: The desired amine (primary or secondary) is added to the solution, often in a slight excess. A base like potassium carbonate may be added if the amine salt is used or to scavenge the HCl byproduct.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then worked up, typically by extraction, and the crude product is purified by recrystallization or column chromatography to yield the 4-amino-6-chloroquinoline derivative.[7][11]

The choice of solvent and temperature is crucial; polar aprotic solvents like DMF can accelerate SNAr reactions, while higher temperatures are often required to overcome the activation energy barrier.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields.

Pharmaceutical Intermediates

The primary application of this compound is in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents.[2][3] The 4-aminoquinoline scaffold, readily accessible from this compound, is a well-known pharmacophore for antimalarial activity.

Agrochemicals

Derivatives of this compound are also utilized in the development of agrochemicals, including pesticides and herbicides.[2] The ability to introduce various functional groups allows for the fine-tuning of the biological activity and selectivity of these compounds.

Spectroscopic Characterization

While detailed spectral data for this compound is not always readily available in public databases, its structural features give rise to predictable spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the chlorine atoms will show characteristic chemical shifts.

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 197 and an (M+2)⁺ peak at m/z 199 with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.[12] Fragmentation would likely involve the loss of chlorine atoms and potentially the quinoline ring system.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as an irritant.[4] It may cause skin and serious eye irritation, as well as respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.

Conclusion

This compound is a compound of significant strategic value in organic synthesis. Its well-defined physicochemical properties, coupled with a nuanced reactivity profile dominated by selective nucleophilic substitution at the C4 position, make it an indispensable tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a deep understanding of the principles governing its synthesis and reactivity is essential for leveraging its full potential in creating novel and impactful molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloroquinoline

Abstract

4,6-Dichloroquinoline (CAS No: 4203-18-3) is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern governs a distinct set of physicochemical properties and reactivity, making it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. This guide provides a comprehensive analysis of its core physical and chemical characteristics, spectroscopic profile, solubility, and reactivity. Detailed, field-proven experimental protocols for its characterization are presented, underpinned by the scientific rationale for each procedural step. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific placement of electron-withdrawing chlorine atoms in this compound creates a molecule with tailored reactivity, primarily exploited in the synthesis of antimalarial and antibacterial agents.[1][2] Unlike its more commonly cited isomer, 4,7-dichloroquinoline, the 4,6-substitution pattern offers a different electronic and steric profile, enabling the exploration of alternative chemical space in drug discovery programs.

This guide moves beyond a simple datasheet to provide a causal understanding of why this compound behaves as it does, empowering scientists to leverage its properties with precision.

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its handling, purification, and formulation. The properties of this compound are summarized in the table below, reflecting its nature as a stable, crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 4203-18-3 | [3][4] |

| Molecular Formula | C₉H₅Cl₂N | [3][4] |

| Molecular Weight | 198.05 g/mol | [3][4] |

| Appearance | White to gray or brown crystalline powder | [1] |

| Melting Point | 104 - 108 °C | [1] |

| Boiling Point | 282.0 °C (at 760 mmHg) | [5] |

| Density | 1.407 g/cm³ | [5] |

| Flash Point | 151.3 °C | [5] |

| pKa (Predicted) | 2.76 ± 0.16 | [5] |

| XlogP (Predicted) | 3.6 | [6] |

The melting point of 104-108 °C is a critical parameter for quality control, as a depressed and broadened melting range can indicate the presence of impurities. The predicted pKa of 2.76 suggests that the quinoline nitrogen is weakly basic, a consequence of the electron-withdrawing effects of the aromatic ring system and the two chlorine substituents. This has significant implications for its solubility in acidic media and its behavior in physiological environments.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment. While extensive experimental spectra for this compound are not widely published, its expected profile can be expertly predicted based on its structure and comparison with well-documented isomers like 4,7-dichloroquinoline.

UV-Vis Spectroscopy

This compound exhibits a maximum absorbance (λmax) at 318 nm in aqueous ethanol.[5] This absorption corresponds to π→π* electronic transitions within the conjugated quinoline ring system. UV-Vis spectrophotometry serves as a rapid and reliable method for quantifying the concentration of the compound in solution, as detailed in the experimental protocols section.

Infrared (IR) Spectroscopy

An experimental IR spectrum provides confirmation of key functional groups. For this compound, the following characteristic absorption bands are expected:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

C-Cl Stretching: Strong bands typically appearing in the 850-750 cm⁻¹ region. The specific frequencies for the C4-Cl and C6-Cl bonds will be distinct.

-

Aromatic C-H Bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum will display five signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring.

-

The protons on the pyridine ring (H2, H3) will likely appear as doublets.

-

The protons on the benzene ring (H5, H7, H8) will exhibit a more complex splitting pattern (doublet of doublets, etc.) due to their respective couplings. The chemical shifts will be influenced by the positions of the two chlorine atoms. For instance, H5 (adjacent to the C6-Cl) and H3 (adjacent to the C4-Cl) are expected to be shifted downfield relative to unsubstituted quinoline.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms.

-

Carbons bonded to chlorine (C4 and C6) will exhibit significant downfield shifts.

-

Quaternary carbons (C4, C6, C8a, C4a) will typically show weaker signals than protonated carbons.

-

The chemical shifts provide a definitive map of the carbon skeleton. For comparison, the published ¹³C NMR data for the isomer 4,7-dichloroquinoline can provide a reference for the expected chemical shift ranges of the quinoline ring carbons.[2]

Solubility Characteristics

Solubility is a critical determinant of a compound's utility in both synthetic reactions and biological assays. While specific quantitative solubility data for this compound is sparse, its structural features—a largely nonpolar aromatic system with a weakly basic nitrogen—allow for qualitative predictions.

-

Polar Protic Solvents (e.g., Water, Ethanol): Expected to have low solubility in water due to its predominantly hydrophobic nature. It will likely show moderate solubility in alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility in these solvents, which are effective at solvating polar and aromatic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble, consistent with the "like dissolves like" principle. The related isomer, 4,7-dichloroquinoline, is readily soluble in chloroform (50 mg/mL).[7]

-

Aqueous Acids: Solubility is expected to increase significantly in dilute aqueous acids (e.g., 5% HCl) due to the protonation of the basic quinoline nitrogen to form a more polar hydrochloride salt.

Chemical Reactivity: The Regioselectivity of Nucleophilic Aromatic Substitution

The key to the synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the C4 position is significantly more activated towards Nucleophilic Aromatic Substitution (SₙAr) than the chlorine at the C6 position.

This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack at the C4 position. The C6 position, being on the benzene ring, is less influenced by the ring nitrogen and behaves more like a standard chlorobenzene substituent, making it far less reactive.

This regioselectivity allows for the stepwise functionalization of the molecule, making it an ideal scaffold for building molecular diversity.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound AldrichCPR 4203-18-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroquinoline is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂N and a molecular weight of approximately 198.05 g/mol . As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its unambiguous structural confirmation is paramount.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted spectral features based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its distinct substitution pattern on the quinoline ring, dictates its unique spectroscopic fingerprint. The presence of two chlorine atoms and the arrangement of protons on the aromatic rings will result in characteristic chemical shifts, coupling patterns, vibrational modes, and fragmentation patterns.

Caption: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, each integrating to one proton. The electron-withdrawing effects of the nitrogen atom and the chlorine substituents will cause the protons to be deshielded, resulting in chemical shifts typically between 7.0 and 9.0 ppm.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |

| H-2 | 8.5 - 8.8 | Doublet | 4.0 - 5.0 | Adjacent to nitrogen, deshielded. Coupled to H-3. |

| H-3 | 7.4 - 7.6 | Doublet | 4.0 - 5.0 | Coupled to H-2. |

| H-5 | 7.9 - 8.1 | Doublet | ~9.0 | Ortho to a chlorine atom. Coupled to H-7. |

| H-7 | 7.6 - 7.8 | Doublet of Doublets | ~9.0, ~2.0 | Coupled to H-5 and H-8. |

| H-8 | 8.1 - 8.3 | Doublet | ~2.0 | Meta to a chlorine atom. Coupled to H-7. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 150 - 152 | Adjacent to nitrogen. |

| C-3 | 122 - 124 | Aromatic CH. |

| C-4 | 148 - 150 | Attached to chlorine and adjacent to nitrogen. |

| C-4a | 127 - 129 | Bridgehead carbon. |

| C-5 | 128 - 130 | Aromatic CH. |

| C-6 | 133 - 135 | Attached to chlorine. |

| C-7 | 130 - 132 | Aromatic CH. |

| C-8 | 125 - 127 | Aromatic CH. |

| C-8a | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the quinoline ring and the carbon-chlorine bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1100 - 1000 | C-Cl stretching |

| 900 - 675 | C-H out-of-plane bending (aromatic) |

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 197. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed.

-

M⁺: m/z 197 (containing two ³⁵Cl atoms)

-

[M+2]⁺: m/z 199 (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺: m/z 201 (containing two ³⁷Cl atoms)

-

The expected intensity ratio of these peaks will be approximately 9:6:1.

-

-

Fragmentation: Common fragmentation pathways for chloroaromatic compounds involve the loss of chlorine atoms and the cleavage of the quinoline ring.

-

[M-Cl]⁺: Loss of a chlorine atom, resulting in a fragment at m/z 162.

-

[M-2Cl]⁺: Loss of both chlorine atoms, leading to a fragment at m/z 127.

-

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject the sample into the gas chromatograph (GC) to separate it from any impurities.

-

The separated compound will then be introduced into the mass spectrometer.

-

An electron ionization (EI) source is typically used to generate the molecular ion and fragments.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the spectrum.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound relies on a multi-spectroscopic approach. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on fundamental principles and comparison with related structures. By understanding these predicted spectral characteristics and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this compound in their work, ensuring the integrity and quality of their scientific endeavors.

References

biological activity screening of 4,6-dichloroquinoline derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 4,6-Dichloroquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5][6] This pharmacological diversity has cemented the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Among the vast library of quinoline analogs, halogenated derivatives are of particular interest as the type and position of the halogen can significantly modulate the compound's physicochemical properties and biological potency.

This guide focuses specifically on the this compound scaffold. While less explored than its famous 4,7-dichloroquinoline isomer (the precursor to the antimalarial drug chloroquine), the 4,6-dichloro arrangement offers a unique electronic and steric profile.[7] The differential reactivity of the chlorine atoms at the C4 and C6 positions provides a versatile platform for synthetic chemists to generate diverse libraries of compounds for biological screening.[8] This document serves as a technical primer for researchers, providing a strategic framework and detailed protocols for systematically screening the biological activities of novel this compound derivatives.

The this compound Core: A Synthetic and Biological Overview

The this compound molecule is a synthetic intermediate, accessible through established chemical reactions, often involving the chlorination of a corresponding hydroxyquinoline precursor using reagents like phosphorus oxychloride.[9] The key to its utility lies in the C4 chlorine, which is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, thiol, or alkoxy side chains.[8][10] The C6 chlorine is less reactive, enabling stepwise functionalization. This synthetic tractability allows for the creation of focused compound libraries designed to probe structure-activity relationships (SAR).

The biological potential of this scaffold is inferred from the extensive research on related quinoline compounds, which are known to target a multitude of cellular processes.[6][11] The primary areas of investigation for new quinoline derivatives, and thus for the 4,6-dichloro-substituted series, are oncology, infectious diseases, and inflammatory conditions.

Spectrum of Biological Activities & Screening Strategies

A systematic approach to screening is crucial for efficiently identifying the therapeutic potential of new chemical entities. The following sections outline the primary biological activities associated with quinoline derivatives and provide detailed workflows for their evaluation.

Figure 1: A generalized workflow for the biological activity screening of novel chemical compounds.

Anticancer Activity

Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of cell cycle arrest, and promotion of apoptosis.[12][13] Screening for these activities requires a multi-tiered approach.

Postulated Mechanisms of Action:

-

Kinase Inhibition: Many quinoline-based drugs, such as gefitinib, target the ATP-binding site of tyrosine kinases like EGFR, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[12]

-

Cell Cycle Arrest: Compounds can interfere with the cell division machinery, causing cells to arrest at specific phases (e.g., G2/M), preventing replication.[14]

-

Induction of Apoptosis: Active compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12][15]

-

DNA Intercalation: Some derivatives can bind to DNA, disrupting replication and transcription processes.[16]

Figure 2: A detailed workflow for anticancer activity screening and mechanism elucidation.

Experimental Protocol: MTT Cell Viability Assay (Primary Screen)

This protocol provides a method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

-

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[16]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Positive control: Doxorubicin.

-

Vehicle control: DMSO.

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is ≤0.5%.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI50 value using non-linear regression analysis.

-

| Compound Example | Cell Line | GI₅₀ (µM) | Reference |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [16] |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | 1.81 | [16] |

| 4-Aminoquinoline Derivative 5 | MDA-MB-468 (Breast) | 8.73 | [10] |

| Compound 18 (Quinazoline) | MGC-803 (Gastric) | 0.85 | [15] |

| Table 1: Examples of reported cytotoxic activity for related quinoline/quinazoline derivatives. |

Antimicrobial Activity

The quinoline core is present in many successful antibacterial agents (e.g., fluoroquinolones).[17] Therefore, screening new this compound derivatives for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC).

-

Objective: To find the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans, Aspergillus niger).[18][19]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well round-bottom plates.

-

Test compounds dissolved in DMSO.

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Growth control (no compound) and sterility control (no inoculum).

-

-

Procedure:

-

Compound Preparation: Add 50 µL of broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

-

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [18][19] |

| Quinoline Derivatives | Staphylococcus aureus | 3.12 - 50 | [18][19] |

| Quinoline Derivatives | Pseudomonas aeruginosa | 3.12 - 50 | [18][19] |

| Quinoline Derivatives | Escherichia coli | 3.12 - 50 | [18][19] |

| Table 2: Range of reported antibacterial activity for novel quinoline derivatives.[18][19] |

Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COX-1/COX-2) or by reducing the production of pro-inflammatory cytokines.[1][20][21]

Postulated Mechanisms of Action:

-

COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinolines can inhibit COX enzymes, thereby blocking prostaglandin synthesis.[21]

-

Cytokine Modulation: Compounds can suppress the release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells.[22]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 8. This compound | 4203-18-3 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4,6-Dichloroquinoline Derivatives as Kinase Inhibitors

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern drug discovery, particularly within oncology, the term "privileged structure" denotes a molecular scaffold capable of binding to multiple, distinct biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, heterocyclic structure is adept at mimicking the purine ring of ATP, enabling it to effectively target the ATP-binding site of a vast array of protein kinases.[3]

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Consequently, targeting these enzymes has become a cornerstone of targeted cancer therapy.[4][5] This guide focuses on a specific, highly versatile starting material for kinase inhibitor development: the 4,6-dichloroquinoline scaffold. We will explore its synthesis, derivatization, and the methodologies for identifying and characterizing potent kinase inhibitors derived from this promising core.

The this compound Core: A Chemist's Perspective

The utility of this compound as a foundational block in medicinal chemistry stems from the differential reactivity of its two chlorine atoms. This is not merely a synthetic convenience; it is the causal basis for our ability to build molecular diversity in a controlled, stepwise manner.

-

C4-Position Chlorine: This chlorine is significantly more reactive toward nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This allows for the selective introduction of a wide variety of nucleophiles, most commonly amines, at this position.

-

C6-Position Chlorine: The chlorine at the C6 position is substantially less reactive in SNAr reactions. However, it is amenable to modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[6]

This reactivity differential is the key that unlocks a modular approach to library synthesis. One can first functionalize the C4 position and subsequently modify the C6 position, allowing for the systematic exploration of the chemical space to optimize biological activity.[6]

Diagram 1: Synthetic Versatility of the this compound Scaffold

Caption: A workflow illustrating the stepwise functionalization of this compound.

Synthesis and Derivatization: Building the Inhibitor Library

The creation of a diverse library of candidate molecules is the first practical step in the discovery process. The following protocol outlines a general, reliable method for the synthesis of 4-amino-6-chloroquinoline derivatives, which serve as common intermediates for further functionalization.

Experimental Protocol 1: Synthesis of N-Aryl-6-chloroquinolin-4-amine Derivatives

This protocol is a self-validating system based on established nucleophilic aromatic substitution methodologies.[7][8]

Objective: To synthesize a representative 4-amino-6-chloroquinoline derivative via SNAr reaction.

Materials:

-

This compound

-

Substituted aniline (or other amine nucleophile)

-

Ethanol or isopropanol (solvent)

-

Hydrochloric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in 10-15 mL of ethanol.

-

Addition of Nucleophile: Add 1.1 equivalents of the desired substituted aniline to the solution.

-

Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of concentrated hydrochloric acid to protonate the quinoline nitrogen, further activating the C4 position.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The product may precipitate at this stage.

-

Extraction: Add an equal volume of ethyl acetate to the flask and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-6-chloroquinolin-4-amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Key Kinase Targets and Signaling Pathways

Quinoline-based inhibitors have demonstrated activity against a broad spectrum of kinases, many of which are implicated in oncogenic signaling.[4][5] Understanding these pathways is critical for rational drug design and for interpreting biological data. Two of the most relevant pathways are the EGFR and PI3K/Akt/mTOR cascades.

Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream cascades that promote cell proliferation, survival, and invasion.[6][9] Many quinoline derivatives function as ATP-competitive inhibitors, blocking this initial phosphorylation event.[9]

Diagram 2: EGFR Signaling and Point of Inhibition

Caption: The EGFR pathway, showing inhibition of receptor autophosphorylation.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, metabolism, and survival and is one of the most frequently dysregulated cascades in human cancer.[4][10] It can be activated downstream of receptor tyrosine kinases like EGFR. Dual PI3K/mTOR inhibitors are of particular interest as they can block the pathway at two critical nodes.[10][11]

Diagram 3: PI3K/Akt/mTOR Pathway and Inhibition

Caption: PI3K/Akt/mTOR pathway with potential dual inhibition points for derivatives.

Biological Evaluation: Determining Inhibitor Potency (IC₅₀)

Once a library of derivatives has been synthesized, the next critical step is to quantify their biological activity. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12][13][14]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay for IC₅₀ Determination

This protocol provides a self-validating system for quantifying the potency of synthesized inhibitors against a target kinase.

Objective: To determine the IC₅₀ value of a this compound derivative against a specific protein kinase (e.g., EGFR).

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Recombinant human kinase (e.g., EGFR).

-

Kinase-specific peptide substrate and cofactors.

-

ATP solution.

-

Synthesized inhibitor compound, serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate-reading luminometer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the ADP-Glo™ assay technical manual.[3] This includes reconstituting the Kinase Detection Substrate to create the Kinase Detection Reagent. Prepare a stock solution of your inhibitor in DMSO and perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of your serially diluted inhibitor or DMSO (for positive and negative controls).

-

Add Kinase: Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in kinase buffer) to all wells.

-

Initiate Reaction: Add 5.0 µL of a 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Shake the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses a coupled luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data: Set the average signal from the "no kinase" control wells as 100% inhibition and the "DMSO only" control wells as 0% inhibition.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

-

Diagram 4: IC₅₀ Determination Workflow

Caption: Step-by-step workflow for determining inhibitor IC₅₀ using the ADP-Glo™ assay.

Structure-Activity Relationship (SAR) and Data Interpretation

Interpreting the data from kinase screens is where experience and expertise become paramount. The goal is to establish a Structure-Activity Relationship (SAR), which correlates changes in the inhibitor's chemical structure with changes in its biological potency.[15][16]

| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6) | Target Kinase | IC₅₀ (nM) | Reference |

| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | 7-methoxy | EGFR | 17.1 | [17] |

| Erlotinib | Quinazoline | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 | [17] |

| HKI-272 | Quinoline | - | - | HER2/EGFR | 59 / 92 | [12] |

| Ki8751 | Quinoline | - | - | VEGFR-2 | 0.9 | [12] |

Table 1: Representative IC₅₀ data for quinoline and quinazoline-based kinase inhibitors. This table illustrates the potency that can be achieved with these scaffolds. Note that specific substituents for HKI-272 and Ki8751 are complex and omitted for brevity but are detailed in the cited reference.

Key SAR Insights:

-

The C4-Anilino Moiety: For many EGFR inhibitors, a 4-anilino substitution is crucial for activity. Small, electron-withdrawing groups on this aniline ring often enhance potency.[17]

-

The C6/C7 Positions: Substitutions at the 6 and 7 positions with small, lipophilic, and solubilizing groups (like methoxy or methoxyethoxy chains) frequently improve cellular activity and pharmacokinetic properties.[17]

-

Selectivity: Modifying these positions is also key to achieving selectivity between different kinases, which is critical for minimizing off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly promising starting point for the development of novel kinase inhibitors. Its differential reactivity allows for controlled, modular synthesis of diverse chemical libraries. By combining robust synthetic strategies with high-throughput screening methodologies like the ADP-Glo™ assay, researchers can efficiently identify potent lead compounds.

Future work in this area will likely focus on leveraging advanced drug design techniques to optimize selectivity, explore novel kinase targets beyond the well-trodden EGFR/VEGFR space, and investigate the potential of these derivatives in combination therapies to overcome drug resistance.

References

- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. promega.com [promega.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. ulab360.com [ulab360.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assayquant.com [assayquant.com]

A Technical Guide to Assessing the In Vitro Cytotoxicity of Novel 4,6-Dichloroquinoline Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Specifically, derivatives of quinoline have demonstrated a comprehensive range of biological activities, including potent anticancer effects.[3][4][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on evaluating the in vitro cytotoxic potential of a promising, yet underexplored subclass: novel 4,6-dichloroquinoline compounds. We move beyond rote protocols to dissect the causality behind experimental design, ensuring a robust and self-validating approach to cytotoxicity assessment. This document outlines foundational and confirmatory assays, provides detailed, field-proven methodologies, and explores the elucidation of potential mechanisms of action, equipping research teams with the necessary tools to rigorously characterize these novel chemical entities.

The Quinoline Scaffold: Rationale for Investigating 4,6-Dichloro-Substituted Derivatives

Quinoline and its derivatives represent a critical class of heterocyclic compounds that have been extensively explored for their therapeutic potential.[7] The 4,7-dichloroquinoline core, for example, is the foundational structure for widely-used antimalarial drugs like chloroquine and hydroxychloroquine, which themselves have been repurposed and investigated for anticancer properties.[7][8][9] The introduction of halogen atoms, particularly chlorine, into the quinoline ring system is a well-established strategy to enhance biological activity.

The rationale for focusing on the 4,6-dichloro- substitution pattern is twofold:

-

Structural Novelty: While other dichloro-isomers have been studied, the 4,6-substitution offers a unique electronic and steric profile, potentially leading to novel target interactions and improved pharmacological properties.

-

Hypothesized Potency: Drawing parallels from related structures like 4,7-dichloroquinolines and styrylquinazolines, the presence of two chloro-substituents is postulated to enhance cytotoxic potency.[7][10]

This guide provides the strategic and methodological framework to test this hypothesis and characterize the cytotoxic profile of these novel compounds.

Core Methodologies for Cytotoxicity Assessment

A multi-assay approach is critical for a comprehensive and trustworthy assessment of cytotoxicity. Relying on a single endpoint can be misleading; therefore, we advocate for a primary viability assay followed by an orthogonal confirmatory assay that measures a different cell death marker.

Foundational Assay: Cell Viability via Mitochondrial Activity (MTT Assay)

The MTT assay is a colorimetric method that serves as the gold standard for an initial screen of cytotoxic effects.[11] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[14][15] The quantity of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[13]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the novel this compound compound in DMSO.

-

Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" and "vehicle control" (medium with DMSO).

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[17]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[3][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

-

Absorbance Measurement:

Confirmatory Assay: Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

The LDH assay serves as an excellent orthogonal method to validate findings from the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by measuring the loss of plasma membrane integrity.[3] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[18][19] The amount of LDH in the supernatant is proportional to the number of dead cells.

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 & 2). It is crucial to set up parallel plates for both assays for direct comparison.

-

Include three essential controls for each plate:[20]

-

-

Supernatant Collection:

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate mix and an assay buffer).[20]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][22]

-

-

Absorbance Measurement:

-

Data Calculation:

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

-

-

Elucidating the Mechanism of Action: Induction of Apoptosis

Once cytotoxicity is confirmed, the next logical step is to investigate how the this compound compounds are inducing cell death. Quinoline derivatives are frequently reported to induce apoptosis (programmed cell death).[4][23][24] Apoptosis is a tightly regulated process involving a cascade of proteases called caspases and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[23][25]

Studies have shown that quinoline derivatives can activate both intrinsic and extrinsic pathways, leading to the activation of key executioner caspases like caspase-3 and subsequent cell death.[23][24][25] Specifically, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax, facilitate the release of cytochrome c from mitochondria (a hallmark of the intrinsic pathway), and activate initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic).[23][25]

Data Presentation and Interpretation

Quantitative Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of a cytotoxic compound. It represents the concentration of the compound required to inhibit cell growth by 50%. This value is derived from the dose-response curve generated from the MTT or LDH assay data.

Summarizing Cytotoxic Activity

For clear comparison and reporting, quantitative data should be summarized in a structured table. This allows for a quick assessment of a compound's potency and selectivity across different cancer cell lines.

Table 1: Example Cytotoxic Activity of Quinoline Derivatives Against Various Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Quinoline | SF-295 | CNS | 0.314 - 4.65 µg/cm³ | [3][6] |

| 4-Aminoquinoline | MDA-MB-468 | Breast | 7.35 - 8.73 | [26] |

| 4-Aminoquinoline | MCF-7 | Breast | 8.22 | [26] |

| Quinoline-based Dihydrazone | MCF-7 | Breast | 7.01 - 7.05 | [27] |

| Aminated Quinolinequinones | DU-145 | Prostate | < 10 | [28] |

| N-alkylated, 2-oxoquinoline | HEp-2 | Larynx | 49.01 - 77.67% inhibition |[6] |

Note: Data presented is for structurally related quinoline derivatives to illustrate the format and expected potency range. IC50 values for novel this compound compounds would be determined experimentally.

Visualizing Workflows and Cellular Pathways

Visual diagrams are indispensable for conceptualizing complex experimental processes and biological mechanisms.

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel this compound compound, from initial screening to preliminary mechanistic studies.

Caption: A streamlined workflow for characterizing novel cytotoxic compounds.

Hypothesized Apoptotic Signaling Pathway

Based on existing literature for quinoline derivatives, a plausible mechanism of action is the induction of apoptosis.[4][23] The following diagram illustrates the key nodes in both the extrinsic and intrinsic apoptotic pathways that could be modulated by this compound compounds.

Caption: Potential apoptotic pathways targeted by quinoline derivatives.

Conclusion

The systematic evaluation of novel this compound compounds requires a rigorous, multi-faceted approach to ascertain their true cytotoxic potential. By integrating a foundational metabolic assay like MTT with a confirmatory membrane integrity assay such as LDH, researchers can build a high-confidence dataset. This guide provides the detailed protocols and strategic rationale necessary to move beyond simple screening towards a deeper, mechanistic understanding of how these promising compounds exert their effects on cancer cells. The subsequent elucidation of specific molecular targets and signaling pathways, such as apoptosis, will be paramount for the rational design and optimization of the next generation of quinoline-based anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 9. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. clyte.tech [clyte.tech]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. brieflands.com [brieflands.com]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]

- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 20. LDH cytotoxicity assay [protocols.io]

- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiologics.com [cellbiologics.com]

- 23. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Antibacterial Spectrum of 4,6-Dichloroquinoline Derivatives

Abstract

The quinoline scaffold remains a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a wide array of biological activities. Among these, halogenated quinolines represent a promising avenue for overcoming the escalating challenge of antibiotic resistance. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antibacterial spectrum of 4,6-dichloroquinoline derivatives. We will delve into the rationale behind targeting this specific scaffold, detailed synthetic methodologies, robust protocols for antibacterial evaluation, and an analysis of the anticipated structure-activity relationships. This guide is designed to be a practical, field-proven resource, grounding experimental design in established scientific principles and offering insights into the causality behind methodological choices.

Introduction: The Enduring Promise of the Quinolone Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The discovery of nalidixic acid in the 1960s heralded the age of quinolone antibiotics, a class of synthetic chemotherapeutic agents that have become indispensable in treating a wide range of bacterial infections. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[1][2] By targeting these enzymes, quinolones induce the fragmentation of the bacterial chromosome, leading to rapid cell death.[3][4]

The evolution of quinolones has been marked by generational advancements, with modifications to the core structure yielding compounds with broader antibacterial spectra and improved pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position, for instance, was a pivotal moment, giving rise to the highly successful fluoroquinolone class. This highlights a key principle: the nature and position of substituents on the quinoline ring are critical determinants of antibacterial potency and spectrum.

This guide focuses on the this compound scaffold, a less-explored but potentially fruitful area of research. The presence of two chlorine atoms, both powerful electron-withdrawing groups, is hypothesized to significantly modulate the electronic properties of the quinoline ring system, potentially leading to novel interactions with bacterial targets and enhanced activity against resistant strains.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives typically begins with the construction of the core this compound scaffold, which can then be further modified, often by nucleophilic substitution at the highly reactive C-4 position.

Synthesis of the this compound Core

A common and effective method for the synthesis of this compound involves the chlorination of 6-chloro-4-hydroxyquinoline.

Protocol: Synthesis of this compound

-

Materials: 6-chloro-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle, ice bath, filtration apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-4-hydroxyquinoline (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents). The reaction is performed neat.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

-

Synthesis of 4-Substituted-6-chloroquinoline Derivatives

The chlorine atom at the C-4 position of this compound is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, most commonly amines, to generate a library of derivatives.

Protocol: General Procedure for Nucleophilic Substitution

-

Materials: this compound, desired amine nucleophile (e.g., a primary or secondary amine), a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., triethylamine or potassium carbonate).

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine nucleophile (1.1-1.5 equivalents). If the nucleophile is used as a salt, an equivalent of a non-nucleophilic base should be added to liberate the free amine.

-

Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted-6-chloroquinoline derivative.

-

The following diagram illustrates the general synthetic workflow:

Caption: A generalized workflow for the synthesis of 4-amino-6-chloroquinoline derivatives.

Investigating the Antibacterial Spectrum: Methodologies

A systematic evaluation of the antibacterial spectrum is crucial to understanding the potential of new chemical entities. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational in this process.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), test compounds, positive control antibiotic (e.g., ciprofloxacin), negative control (DMSO), spectrophotometer.

-

Procedure:

-

Bacterial Inoculum Preparation: Prepare a fresh overnight culture of the test bacterium in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compounds in MHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the highest concentration of DMSO used), and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-